molecular formula C7H13N B1200668 6-Azabicyclo[3.2.1]octane CAS No. 279-85-6

6-Azabicyclo[3.2.1]octane

Cat. No.: B1200668
CAS No.: 279-85-6
M. Wt: 111.18 g/mol
InChI Key: VJPPDEZWWKCSIV-UHFFFAOYSA-N
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Description

6-Azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound with a bicyclic structure. This compound consists of a six-membered ring fused to a three-membered ring, with a nitrogen atom incorporated into the six-membered ring. The unique structure of this compound makes it an interesting subject of study in various fields, including organic chemistry, medicinal chemistry, and materials science.

Biochemical Analysis

Biochemical Properties

6-Azabicyclo[3.2.1]octane plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit agonist activity in κ-opioid receptors (KOR), which are involved in pain modulation and other physiological processes . Additionally, this compound derivatives have shown cytotoxic activity on different tumor cell lines, such as glioblastoma, medulloblastoma, and hepatocellular carcinoma .

Cellular Effects

This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, its structural similarity with bioactive alkaloids such as nicotine, cocaine, and morphine allows it to interact with neuronal nicotinic acetylcholine receptors, impacting neurotransmission and cellular communication . This compound’s bicyclic backbone provides additional rigidity to the molecular structure, which is an important feature in medicinal chemistry .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to bind to dopamine and serotonin transporters, inhibiting their function and leading to increased levels of these neurotransmitters in the synapse . This mechanism is similar to that of cocaine, which also inhibits the dopamine transporter .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable, but it can undergo degradation under certain conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some derivatives showing sustained cytotoxic activity on tumor cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have therapeutic effects, such as pain relief and modulation of neurotransmission . At higher doses, toxic or adverse effects have been observed, including potential neurotoxicity and disruption of normal cellular functions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it undergoes enzymatic transformations that lead to the formation of various metabolites, which can then be excreted . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are important for ensuring that the compound reaches its intended site of action within the cell, thereby enhancing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the cyclization of a suitable precursor containing a nitrogen atom. For example, the Dieckmann cyclization of a piperidine derivative can be used to form the bicyclic structure . Another method involves the enantioselective construction of the bicyclic scaffold from an acyclic starting material that contains the required stereochemical information .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-Azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the bicyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

6-Azabicyclo[3.2.1]octane has significant potential in scientific research due to its unique structure and properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 6-Azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites of enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

6-Azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which distinguish it from other related compounds.

Properties

IUPAC Name

6-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-6-4-7(3-1)8-5-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPPDEZWWKCSIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338502
Record name 6-Azabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279-85-6
Record name 6-Azabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-azabicyclo[3.2.1]octane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the 6-azabicyclo[3.2.1]octane scaffold in medicinal chemistry?

A1: The this compound ring system features prominently in a diverse range of biologically active natural and synthetic compounds. [, , , , , ] This structural motif is of particular interest in drug discovery due to its presence in molecules with analgesic, hypotensive, and enzyme inhibitory properties.

Q2: Which natural products contain the this compound core and what are their known activities?

A2: Notable natural products incorporating this scaffold include:

  • Aphanorphine: Isolated from the blue-green alga Aphanizomenon flos-aquae, aphanorphine exhibits structural similarities to morphine and other analgesics. []
  • Actinobolamine: This alkaloid displays a range of biological activities. []
  • Peduncularine: Isolated from the Tasmanian shrub Aristotelia peduncularis, peduncularine has garnered significant attention from synthetic chemists due to its unique structure. [, , ]
  • Lyconadin A: This compound belongs to a family of potent neurotoxins. []
  • Daphnillonins A and B: These recently discovered alkaloids from Daphniphyllum longeracemosum showcase unique structural features, with daphnillonin A possessing an 8-methyl-6-azabicyclo[3.2.1]octane moiety. []

Q3: How does the structure of 1-phenyl-6-azabicyclo[3.2.1]octanes influence their analgesic and narcotic antagonist activity?

A3: Extensive structure-activity relationship (SAR) studies on 1-phenyl-6-azabicyclo[3.2.1]octanes have revealed crucial insights into the impact of structural modifications on their biological profiles. [] The nature and position of substituents on the phenyl ring, as well as modifications to the azabicyclic core, significantly influence their analgesic potency, antagonist activity, and potential for physical dependence. For instance, the 1-(3-hydroxyphenyl)-6,7-dimethyl derivative demonstrates a balanced antagonist-analgesic profile with minimal physical dependence liability. []

Q4: What synthetic strategies are commonly employed to construct the this compound framework?

A4: Diverse synthetic routes have been developed to access this valuable scaffold. Some key strategies include:

  • Semipinacol Rearrangement: This method utilizes ring-fused β-lactam diols as precursors, which undergo rearrangement via cyclic sulfite or phosphorane intermediates to furnish keto-bridged 6-azabicyclo[3.2.1]octanes. [, , ]
  • Intramolecular Cyclization of Aziridines: This approach leverages the reactivity of aziridines with π-nucleophiles to forge the bicyclic core. The choice of nitrogen protecting group on the aziridine significantly impacts the success of this cyclization. []
  • Copper-Catalyzed Enantioselective Alkene Carboamination: This powerful method enables the asymmetric construction of 6-azabicyclo[3.2.1]octanes from N-sulfonyl-2-aryl-4-pentenamines, forging two new rings and stereocenters in a single step. []
  • Decarbonylative Radical Cyclization: This strategy utilizes α-amino selenoester-tethered electron-deficient alkenes, which undergo radical cyclization to provide 6-azabicyclo[3.2.1]octanes through 1-aminomethyl radical intermediates. []
  • Imino Ester Heterocycloaddition: This approach involves a three-step sequence: imino ester heterocycloaddition, stereoselective epoxidation, and acid-promoted rearrangement to efficiently access the desired scaffold. []
  • Tandem Radical Reactions of Dithiocarbamates: This method exploits the versatility of dithiocarbamates in radical reactions, enabling the formation of the bicyclic core through a regioselective 5-exo-trig cyclization of a carbamoyl radical followed by dithiocarbamate group transfer. []

Q5: Are there any efficient methods for preparing enantiomerically pure 6-azabicyclo[3.2.1]octanes?

A5: Yes, several approaches have been developed to access enantioenriched 6-azabicyclo[3.2.1]octanes, including:

  • Asymmetric Copper-Catalyzed Alkene Carboamination: This method allows for the direct installation of two stereocenters with high enantioselectivity. []
  • Use of Chiral Auxiliaries: The Ellman sulfinamide auxiliary has been successfully employed to control the stereochemistry during the synthesis of aphanorphine. []

Q6: Can you elaborate on the role of ene reductases (EREDs) in the synthesis of 6-azabicyclo[3.2.1]octanes?

A6: EREDs have emerged as powerful biocatalysts for the synthesis of these heterocycles. They facilitate an unprecedented intramolecular β-C-H functionalization reaction of substituted cyclohexanones, enabling the formation of bridged bicyclic nitrogen heterocycles containing the this compound scaffold. [] This chemoenzymatic cascade combines the advantages of iridium photocatalysis with EREDs, offering a sustainable and efficient approach to these valuable motifs.

Q7: What are the applications of 6-azabicyclo[3.2.1]octanes beyond medicinal chemistry?

A7: In addition to their therapeutic potential, these compounds find applications in other areas:

  • Catalysis: Certain derivatives have shown promise as organocatalysts in asymmetric synthesis. []

Q8: Are there any reported studies on the toxicity of 6-azabicyclo[3.2.1]octanes?

A8: While specific toxicological data may vary depending on the substituents present on the scaffold, some general observations can be made:

  • Hypotensive Activity: Several derivatives exhibit hypotensive effects, highlighting the importance of carefully evaluating cardiovascular parameters during drug development. [, , ]

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